N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
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Description
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimetic agent that is used to induce hypoxia-like conditions in cells and tissues.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and can influence various cellular processes, including cell differentiation, proliferation, and phagocytosis.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially inhibiting the activity of its target proteins and thereby modulating the associated biochemical pathways .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response and cellular processes .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are predicted to be bbb permeant . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it may modulate immune response and other cellular processes .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-6-10-15(13(12)2)19-16(20)11-18-17(21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYRGGQDVUDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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